[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a synthetic organic compound with the molecular formula C({15})H({22})N({4})O({3}) and a molecular weight of 306.36 g/mol . This compound features a piperazine ring substituted with a methyl group, an amino group, and a phenyl group, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antifungal, and anti-inflammatory activities .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some piperazine derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways related to inflammation, microbial growth, and other processes .
Result of Action
Given the biological activities associated with similar compounds, it’s likely that this compound has a range of effects at the molecular and cellular level . These could include inhibiting the growth of microbes, reducing inflammation, and other effects .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature, among others. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.
Amidation Reaction: The piperazine derivative is then reacted with an appropriate acylating agent, such as acetic anhydride, to introduce the acetic acid moiety.
Coupling with Phenylamine: The intermediate product is coupled with phenylamine under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The piperazine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A compound with a similar piperazine structure used in the treatment of idiopathic pulmonary fibrosis.
Imatinib: Another piperazine-containing compound used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(N-[2-[(4-methylpiperazin-1-yl)amino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-17-7-9-19(10-8-17)16-14(20)11-18(12-15(21)22)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANKOKNOFKIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.